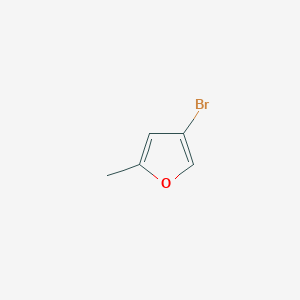

4-Bromo-2-methylfuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-methylfuran is a useful research compound. Its molecular formula is C5H5BrO and its molecular weight is 161.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Bromo-2-methylfuran serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of different functional groups, making it versatile in drug development.

Key Pharmaceutical Uses:

- Antimicrobial Agents : Research indicates that furan derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been shown to enhance antibacterial activity due to the presence of the bromine atom, which increases lipophilicity and membrane penetration.

- Anticancer Research : A study demonstrated that furan derivatives, including this compound, possess cytotoxic effects against various cancer cell lines. This suggests potential applications in developing anticancer therapies.

Case Study: Antimicrobial Efficacy

In a clinical evaluation, a series of furan derivatives were tested against common pathogens. The results indicated that compounds with brominated substituents exhibited enhanced antimicrobial activity compared to their non-brominated counterparts, underscoring the importance of halogenation in improving efficacy.

Agrochemical Applications

This compound is also utilized in agrochemical formulations due to its biological activity against pests and diseases affecting crops.

Key Agrochemical Uses:

- Pesticide Development : The compound's reactivity allows it to be used as a building block in synthesizing novel pesticides with improved efficacy against agricultural pests.

Material Science Applications

The compound has potential applications in material science, particularly in the development of polymers and advanced materials.

Key Material Science Uses:

- Polymer Synthesis : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Enhanced activity due to bromination |

| Anticancer research | Significant cytotoxic effects on cancer cell lines | |

| Agrochemical | Pesticide development | Effective as a building block for novel pesticides |

| Material Science | Polymer synthesis | Improves thermal stability and mechanical properties |

Análisis De Reacciones Químicas

Hydroxyalkylation/Alkylation

4-Bromo-2-methylfuran participates in hydroxyalkylation/alkylation (HAA) reactions with aldehydes to form dimeric or trimeric furan derivatives. Studies on similar methylfurans (e.g., 2-methylfuran) demonstrate:

| Aldehyde | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Butanal | ITQ-2 zeolite | 50 | 86 | |

| Furfural | AlMSS20-450 | 140 | 94 |

Mechanism :

-

Brønsted/Lewis acid catalysts (e.g., zeolites) promote carbonyl activation and C–C bond formation.

-

Products include 2,2′-alkylidenebis(5-methylfuran), valuable as biofuel precursors .

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with diverse reagents:

Examples :

-

Amine substitution : Reacts with primary amines (e.g., furan-2-ylmethanamine) in dichloromethane or toluene with Na2CO3 to form arylalkylamines .

-

Hydrolysis : Bromine can be replaced by hydroxyl groups under basic conditions (e.g., NaOH/EtOH), yielding 2-methylfuran-4-ol derivatives .

Key Conditions :

-

Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

Oxidation

-

Oxidizing agents : KMnO4 or CrO3 in acidic media convert the furan ring to γ-lactones or maleic acid derivatives.

-

Selectivity : Bromine stabilizes intermediates, directing oxidation to the 5-position .

Reduction

-

Catalytic hydrogenation : Pd/C or Raney Ni in ethanol reduces the furan ring to tetrahydrofuran (THF) derivatives.

-

Debromination : LiAlH4 selectively removes bromine, yielding 2-methylfuran .

Coupling Reactions

This compound serves as a substrate in cross-coupling reactions:

-

Suzuki-Miyaura coupling : Pd(PPh3)4 catalyzes aryl-aryl bond formation with boronic acids, enabling access to biaryl furans .

-

Heck coupling : Reacts with alkenes (e.g., styrene) in the presence of Pd(OAc)2 to form alkenylated furans .

Optimized Conditions :

Ring-Opening Reactions

Under strong acidic or basic conditions, the furan ring undergoes cleavage:

Propiedades

Fórmula molecular |

C5H5BrO |

|---|---|

Peso molecular |

161.00 g/mol |

Nombre IUPAC |

4-bromo-2-methylfuran |

InChI |

InChI=1S/C5H5BrO/c1-4-2-5(6)3-7-4/h2-3H,1H3 |

Clave InChI |

KCRDQNWBIQNKEL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CO1)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.